2,2,4-Trimethyl-3-pentanol
Overview
Description
2,2,4-Trimethyl-3-pentanol is an organic compound with the molecular formula C8H18O. It is also known by other names such as 3-Pentanol, 2,2,4-trimethyl- and 2,2,4-trimethylpentan-3-ol . This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. It is commonly used in various industrial and research applications due to its unique chemical properties.
Scientific Research Applications
2,2,4-Trimethyl-3-pentanol is utilized in various scientific research fields, including:
Chemistry: It serves as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Used in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Safety and Hazards
When handling 2,2,4-Trimethyl-3-pentanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-3-pentanol can be synthesized through several methods. One common approach involves the hydration of 2,2,4-trimethylpentene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydration processes. The use of continuous reactors and optimized catalysts helps in achieving efficient production rates. The compound is then purified through distillation and other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 2,2,4-trimethyl-3-pentanone.
Reduction: Formation of 2,2,4-trimethylpentane.
Substitution: Formation of 2,2,4-trimethyl-3-chloropentane.
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1-pentanol
- 2,3-Dimethyl-2-butanol
- 2-Propyl-1-pentanol
Comparison: 2,2,4-Trimethyl-3-pentanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to its isomers and other similar compounds, it may exhibit different boiling points, solubility, and reactivity. These differences make it suitable for specific applications where other compounds might not perform as effectively .
Properties
IUPAC Name |
2,2,4-trimethylpentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINNNJHLJWMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871117 | |
Record name | 2,2,4-Trimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-48-1 | |
Record name | 2,2,4-Trimethyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethylpentan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4-Trimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2,4-Trimethylpentan-3-ol synthesized?
A1: 2,2,4-Trimethylpentan-3-ol can be synthesized via a Grignard reaction using 2-chloro-2-methylpropane and isobutyraldehyde. [] This reaction involves the formation of a Grignard reagent from 2-chloro-2-methylpropane, which then attacks the carbonyl group of isobutyraldehyde. The resulting alkoxide intermediate is then protonated to yield the final alcohol product. Optimizing factors like solvent choice, reaction time, and addition rate are crucial for achieving a good yield. []
Q2: What is known about the association behavior of 2,2,4-Trimethylpentan-3-ol in solution?
A2: Studies using infrared spectroscopy and dielectric constant measurements suggest that 2,2,4-Trimethylpentan-3-ol exists in a monomer-dimer-tetramer equilibrium in non-polar solvents like carbon tetrachloride. [] This means that individual molecules can associate through hydrogen bonding to form dimers (two molecules) and tetramers (four molecules). The extent of association is influenced by factors like temperature and concentration.
Q3: How does the structure of 2,2,4-Trimethylpentan-3-ol influence its reactivity in catalytic hydrogenolysis reactions?
A3: The bulky tertiary-benzylic alcohol structure of 2,2,4-Trimethylpentan-3-ol makes it resistant to catalytic hydrogenolysis over palladium/charcoal catalysts. [] This resistance is attributed to steric hindrance around the carbinol carbon, preventing the catalyst from accessing and cleaving the carbon-oxygen bond. In contrast, less hindered analogs like 3-(4'-Methoxyphenyllpentan-3-ol are readily hydrogenolyzed under similar conditions. []
Q4: Are there any studies on the adsorption behavior of 2,2,4-Trimethylpentan-3-ol?
A4: While not explicitly focusing on 2,2,4-Trimethylpentan-3-ol, research on the adsorption of alcohols on silica surfaces suggests the presence of aprotonic adsorption sites. [] These sites interact with alcohols differently compared to traditional silanol groups. This information could be relevant for understanding the behavior of 2,2,4-Trimethylpentan-3-ol in systems involving silica, which is a common material in various applications.
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